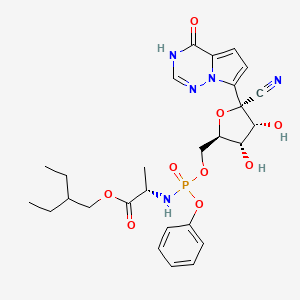
Desamino Remdesivir Triazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desamino Remdesivir Triazinone is a derivative of Remdesivir, a well-known antiviral drug used in the treatment of COVID-19. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides, the building blocks of RNA and DNA. This compound has shown potential in inhibiting the replication of RNA viruses, making it a subject of interest in antiviral research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Remdesivir Triazinone involves multiple steps, starting from pyrrole derivatives. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the formation of the triazine ring through cyclization reactions.
Synthesis via Bromohydrazone: This method uses bromohydrazone intermediates to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which is then converted to the triazinone compound.
Multistep Synthesis: This involves several steps, including protection and deprotection of functional groups, to achieve the final compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazinone compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using high-yield reactions, minimizing the number of steps, and ensuring the purity of the final product. The use of protecting agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can help in achieving high stereoselectivity and purity .
化学反应分析
Types of Reactions
Desamino Remdesivir Triazinone undergoes various chemical reactions, including:
Oxidation: This involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce halogenated compounds .
科学研究应用
Desamino Remdesivir Triazinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It is used in research on RNA virus replication and inhibition.
Medicine: It has potential as an antiviral drug, particularly against RNA viruses like SARS-CoV-2.
Industry: It is used in the development of antiviral therapies and in the production of related compounds
作用机制
Desamino Remdesivir Triazinone exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of RNA viruses. The compound mimics natural nucleosides and gets incorporated into the viral RNA, leading to premature termination of RNA synthesis. This inhibits the replication of the virus and reduces its ability to spread .
相似化合物的比较
Similar Compounds
Remdesivir: The parent compound, used in the treatment of COVID-19.
Favipiravir: Another nucleoside analog with antiviral activity.
Molnupiravir: A nucleoside analog used in the treatment of COVID-19.
Uniqueness
Desamino Remdesivir Triazinone is unique in its structure and mechanism of action. Unlike other nucleoside analogs, it has a triazinone ring, which enhances its stability and efficacy. Its ability to inhibit RNA virus replication makes it a valuable compound in antiviral research .
属性
分子式 |
C27H34N5O9P |
|---|---|
分子量 |
603.6 g/mol |
IUPAC 名称 |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-cyano-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-7-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H34N5O9P/c1-4-18(5-2)13-38-26(36)17(3)31-42(37,41-19-9-7-6-8-10-19)39-14-21-23(33)24(34)27(15-28,40-21)22-12-11-20-25(35)29-16-30-32(20)22/h6-12,16-18,21,23-24,33-34H,4-5,13-14H2,1-3H3,(H,31,37)(H,29,30,35)/t17-,21+,23+,24+,27-,42?/m0/s1 |
InChI 键 |
JIEIOSNDWUTOOZ-MEUHYHILSA-N |
手性 SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |
规范 SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


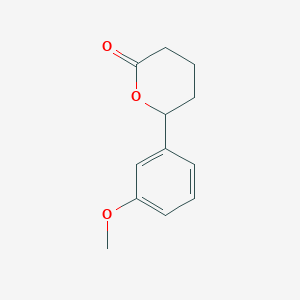


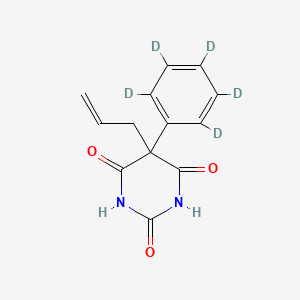
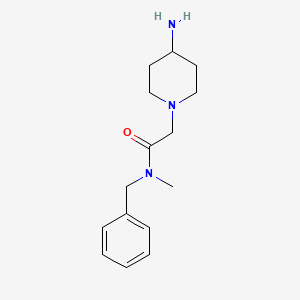

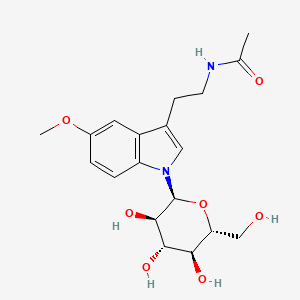
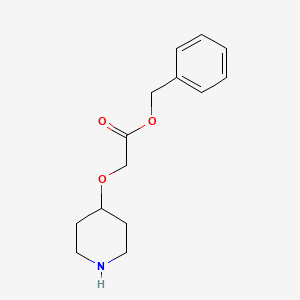

![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)

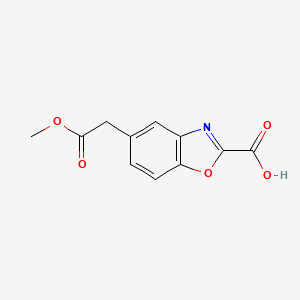
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)

